

Spectral Analysis of 4-(Hydroxymethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Hydroxymethyl)benzonitrile**

Cat. No.: **B1214540**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the organic compound **4-(Hydroxymethyl)benzonitrile**. It includes available nuclear magnetic resonance (NMR) data, and outlines the standard experimental protocols for acquiring NMR, infrared (IR), and mass spectrometry (MS) data for a solid organic compound of this nature. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data

The characterization of **4-(Hydroxymethyl)benzonitrile** relies on several key spectroscopic techniques. While a comprehensive dataset is not publicly available through standard databases, the following provides known spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Data

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.53	Doublet	2H	Ar-H
7.38	Doublet	2H	Ar-H
4.65	Singlet	2H	-CH ₂ -

Note: Data acquired in CDCl₃ at 400 MHz.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Specific experimental ¹³C NMR data for **4-(Hydroxymethyl)benzonitrile** is not readily available in public spectral databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific peak list for **4-(Hydroxymethyl)benzonitrile** is not available, the expected characteristic absorption bands would include:

- ~3400 cm⁻¹ (broad): O-H stretch of the alcohol functional group.
- ~3030 cm⁻¹: C-H stretch of the aromatic ring.
- ~2230 cm⁻¹: C≡N stretch of the nitrile functional group.
- ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
- ~1050 cm⁻¹: C-O stretch of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **4-(Hydroxymethyl)benzonitrile** is 133.15 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 133. Key

fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the aromatic ring. A detailed experimental mass spectrum is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 5-10 mg of **4-(Hydroxymethyl)benzonitrile** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
- Gently agitate the vial to ensure the sample is completely dissolved.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Reference: Deuterated solvent signal (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-(Hydroxymethyl)benzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

- A small amount of the solid **4-(Hydroxymethyl)benzonitrile** is introduced into the mass spectrometer via a direct insertion probe.
- The probe is heated to volatilize the sample into the ion source.

Instrument Parameters:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-(Hydroxymethyl)benzonitrile**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectral Analysis of 4-(Hydroxymethyl)benzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214540#spectral-data-for-4-hydroxymethyl-benzonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b1214540#spectral-data-for-4-hydroxymethyl-benzonitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com